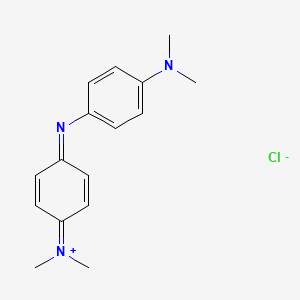
Methyl 2-amino-4-nitrobenzoate
Vue d'ensemble
Description
“Methyl 2-amino-4-nitrobenzoate” is an organic compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-4-nitrobenzoate” is 1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-amino-4-nitrobenzoate” is a powder that has a melting point range of 156-158°C .Applications De Recherche Scientifique
Synthesis and Characterization :
- It is used as a starting material or intermediate in the synthesis of various compounds. For instance, Kam et al. (2020) described its use in an introductory organic chemistry course for the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification (Kam, Levonis, & Schweiker, 2020).
- Portilla et al. (2007) studied the hydrogen-bonded chains and sheets formed by methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, highlighting its structural properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Organic Compound Synthesis :
- Yi-fen et al. (2010) used 3-methyl-2-nitrobenzoic acid, a related compound, in the synthesis of chlorantraniliprole, showing the utility of these compounds in complex organic syntheses (Yi-fen, Ai-xia, & Yafei, 2010).
- Krishnakumar et al. (2016) conducted studies on protonated 2-amino-4-methylpyridinium 4-nitrobenzoate, indicating its potential in optical and electronic applications (Krishnakumar, Jayaprakash, & Boobas, 2016).
Chemical Transformation and Environmental Applications :
- Hallas and Alexander (1983) investigated the microbial transformation of nitroaromatic compounds like 3- and 4-nitrobenzoic acids in sewage effluent, highlighting the environmental impact and biodegradation pathways of these compounds (Hallas & Alexander, 1983).
- Dias et al. (2015) synthesized new nitroaromatic compounds, including derivatives of 4-nitrobenzoic acid, for anti-leishmanial activity screening, demonstrating the biomedical research applications (Dias et al., 2015).
Biological Applications :
- Tiwari et al. (2020) explored the remediation of nitroaromatic pollutants, such as nitrobenzoic acids, using Cupriavidus sp. strain a3, indicating its role in bioremediation and environmental safety (Tiwari, Gandhi, Sivanesan, Naoghare, & Bafana, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-amino-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGURYVWLCVIMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344392 | |
| Record name | Methyl 2-amino-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-nitrobenzoate | |
CAS RN |
3558-19-8 | |
| Record name | Methyl 2-amino-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-NITROANTHRANILATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














